molecular formula C6H5BN2O2S B1531055 2,1,3-Benzothiadiazol-4-ylboronic acid CAS No. 499769-94-7

2,1,3-Benzothiadiazol-4-ylboronic acid

Cat. No.: B1531055
CAS No.: 499769-94-7
M. Wt: 180 g/mol
InChI Key: RVXHEMODAHHASJ-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-4-ylboronic acid is a chemical compound with the molecular formula C6H5BN2O2S .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a 1,2,5-thiadiazole . The molecular weight is approximately 180 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of approximately 180 g/mol . Further details are not provided in the search results.

Scientific Research Applications

Photovoltaic Applications

Benzothiadiazole derivatives are extensively studied for their potential in improving the efficiency and stability of dye-sensitized solar cells (DSSCs). A systematic study highlighted the influence of different electron-acceptors conjugated to phenanthrocarbazole dyes, demonstrating enhanced power conversion efficiency and stability in DSSCs, indicating the critical role of benzothiadiazole structures in developing high-performance solar energy devices (Yang et al., 2016).

Antitumor Properties

Benzothiadiazole derivatives have shown potent antitumor properties. Research has elucidated the mechanism of action of these compounds, indicating selective cytotoxicity in vitro and in vivo against specific cancer cell lines. This research path is parallel to the development of clinical agents from this class of compounds, with amino acid conjugation techniques used to enhance solubility and bioavailability for potential clinical applications (Bradshaw et al., 2002).

Schistosomicidal Agents

New benzothiazole derivatives have been synthesized and evaluated for schistosomicidal activity. Some compounds demonstrated activity comparable to praziquantel, the current treatment standard, offering a new class of potent schistosomicidal agents (Mahran et al., 2007).

Fluorescent Probes

Benzothiazole structures have been applied in the development of fluorescent probes for sensing metal cations and pH changes. These probes exhibit high sensitivity and selectivity, making them suitable for various analytical and biological applications. The probes' ability to operate under physiological conditions extends their potential use in live cell imaging and environmental monitoring (Tanaka et al., 2001).

Crystal Engineering and Coordination Chemistry

Functionalized benzothiadiazoles have been employed in metal coordination chemistry and crystal engineering. These applications showcase the versatility of benzothiadiazole ligands in forming structurally defined complexes with metals, enabling the exploration of novel coordination types and contributing to the development of materials with unique electronic and optical properties (Bashirov et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect on steel in acidic environments. These inhibitors show promising results, outperforming previously reported compounds from the benzothiazole family and demonstrating the potential for practical applications in protecting metal surfaces against corrosion (Hu et al., 2016).

Future Directions

2,1,3-Benzothiadiazol-4-ylboronic acid and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Due to their strong electron-withdrawing ability, constructing molecules with the unit core of these derivatives can usually improve the electronic properties of the resulting organic materials .

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXHEMODAHHASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NSN=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674976
Record name 2,1,3-Benzothiadiazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-94-7
Record name 2,1,3-Benzothiadiazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo-2,1,3-thiadiazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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